{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid
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Overview
Description
{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid is a heterocyclic compound that features a boronic acid functional group attached to a pyrrolo[3,2-b]pyridine scaffold
Mechanism of Action
- FGFRs play essential roles in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- Abnormal activation of FGFR signaling pathways due to mutations or amplifications is associated with cancer progression and development .
- This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which regulate cell growth, survival, and angiogenesis .
Target of Action
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid typically involves the formation of the pyrrolo[3,2-b]pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyrrole derivative with a pyridine derivative in the presence of a suitable catalyst can yield the desired pyrrolo[3,2-b]pyridine scaffold. Subsequent borylation using reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst can introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize waste. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Biaryl or vinyl-aryl compounds resulting from cross-coupling reactions.
Scientific Research Applications
{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological targets.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine scaffold and exhibit potent biological activities, such as kinase inhibition.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and are known for their antimicrobial and anticancer properties.
Uniqueness
{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid is unique due to its boronic acid functional group, which imparts distinct reactivity and binding properties. This makes it a valuable tool in medicinal chemistry for the development of novel therapeutic agents with specific molecular targets .
Properties
IUPAC Name |
(1-methylpyrrolo[3,2-b]pyridin-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-3-2-7-8(11)4-6(5-10-7)9(12)13/h2-5,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEMYIQRQOQYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CN2C)N=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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